4-acetyl-N-(4,4-difluorocyclohexyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c1-10(19)11-2-4-12(5-3-11)14(20)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVRJOOMFIBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide typically involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.
Acylation Reaction: The 4,4-difluorocyclohexylamine is then acylated with 4-acetylbenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The difluorocyclohexyl moiety can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-cyclohexylbenzamide: Lacks the difluorocyclohexyl group, which may result in different biological activities and binding affinities.
4-acetyl-N-(4-fluorocyclohexyl)benzamide: Contains a single fluorine atom, which can alter its chemical properties and reactivity compared to the difluorinated analog.
Uniqueness
4-acetyl-N-(4,4-difluorocyclohexyl)benzamide is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
4-Acetyl-N-(4,4-difluorocyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a benzamide structure with an acetyl group and a difluorocyclohexyl moiety. This unique configuration may enhance its binding affinity to various biological targets, contributing to its biological activity.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been investigated as an enzyme inhibitor or modulator of biological pathways, potentially impacting various signaling cascades within cells. The difluorocyclohexyl group may increase the compound's selectivity and potency by stabilizing its interaction with target sites.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Properties : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting tumor growth through modulation of cellular pathways involved in cancer progression.
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes that play critical roles in disease mechanisms.
Case Studies and Experimental Data
- In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit specific enzymes related to cancer proliferation. For instance, it was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Inhibited cell proliferation | |
| Enzyme inhibition | Specific inhibition of target enzymes |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzamide core can significantly influence the compound's potency and selectivity. The presence of the difluorocyclohexyl group is critical for enhancing binding interactions with biological targets.
Q & A
Q. What are the common synthetic routes for preparing 4-acetyl-N-(4,4-difluorocyclohexyl)benzamide?
The synthesis involves two primary steps:
Fluorination of the cyclohexyl ring : The cyclohexyl precursor is fluorinated using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions (0°C to room temperature) to introduce the 4,4-difluoro substitution .
Amide bond formation : The 4-acetylbenzoyl group is coupled to the fluorinated cyclohexylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) . Alternative methods include microwave-assisted synthesis with 4,4-difluorocyclohexylamine and potassium carbonate (K₂CO₃) under controlled heating .
Q. Table 1. Synthetic Methods and Conditions
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the structure (e.g., acetyl proton at ~2.6 ppm, cyclohexyl fluorine coupling patterns) .
- Mass spectrometry (ESI-MS) : For molecular weight verification (expected [M+H]⁺ ~349.3 g/mol) .
- HPLC : To assess purity (>95% typical for research-grade material) .
- X-ray crystallography (if crystals form): Resolves stereochemistry and solid-state interactions .
Q. What biological activities are reported for this compound?
While direct data is limited, structurally related compounds exhibit:
- Antiviral activity : Benzothiazole derivatives inhibit viral entry mechanisms (e.g., Ebola) via hydrophobic interactions .
- Enzyme modulation : Fluorinated cyclohexyl groups enhance binding affinity to targets like kinases or proteases .
- Anticancer potential : Acetyl-benzamide derivatives disrupt cancer cell proliferation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance amide coupling efficiency .
- Temperature control : Use microwave-assisted synthesis to reduce side reactions and improve regioselectivity .
- Catalyst screening : Test HATU or EDC/HOBt as alternatives to DCC for higher yields in sensitive reactions .
Q. Table 2. Optimization Strategies
Q. What strategies address solubility challenges in biological assays?
Q. How do structural modifications influence biological activity?
- Fluorine substitution : The 4,4-difluorocyclohexyl group enhances metabolic stability and target binding via hydrophobic effects .
- Acetyl group replacement : Switching to a nitro or hydroxyl group alters electron density, affecting enzyme inhibition potency .
- Benzamide ring expansion : Adding heterocycles (e.g., thiazole) can improve selectivity for kinase targets .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
- Crystallographic analysis : Resolve binding modes to confirm target engagement (e.g., Protein Data Bank submissions) .
- Batch variability checks : Ensure compound purity via HPLC-MS and control for solvent artifacts .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability of ligand-receptor complexes .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
